2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Description
BenchChem offers high-quality 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-11(16)6-13-2-3-14-10(13)5-9(12-14)8-1-4-17-7-8/h1-5,7H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUPUKSKTMWPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NN3C=CN(C3=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a complex organic compound featuring a unique arrangement of heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The presence of the furan and imidazole rings contributes to its chemical reactivity and interaction with biological systems.
- Molecular Formula : C11H12N4O3
- Molecular Weight : Approximately 218.23 g/mol
- CAS Number : 2098011-48-2
Antimicrobial Activity
Research indicates that compounds containing imidazo[1,2-b]pyrazole structures exhibit notable antimicrobial properties. A study evaluated various derivatives, including those similar to 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, showing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 7b | 0.22 - 0.25 | - | Superior to Ciprofloxacin |
| 10 | - | - | Significant reduction |
These derivatives displayed a synergistic effect when combined with standard antibiotics, enhancing their efficacy while maintaining low toxicity levels with hemolytic activity ranging from 3.23% to 15.22% .
Anti-inflammatory Activity
The anti-inflammatory potential of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid has been assessed through various assays targeting cyclooxygenase (COX) enzymes.
| Compound | COX-2 Inhibition IC50 (μM) | COX-1 Inhibition IC50 (μM) |
|---|---|---|
| 125a | 0.02 | >2000 |
| 125b | 0.04 | >2000 |
These compounds demonstrated selective inhibition of COX-2 over COX-1, indicating a favorable safety profile for gastrointestinal health .
The biological mechanisms attributed to the activity of this compound include:
- DNA Gyrase Inhibition : Exhibiting IC50 values between 12.27–31.64 μM.
- Dihydrofolate Reductase (DHFR) Inhibition : With IC50 values ranging from 0.52–2.67 μM, indicating potential in treating bacterial infections by disrupting folate synthesis.
Case Studies
A review of recent developments highlighted the synthesis and therapeutic aspects of pyrazole derivatives, including those similar to 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid. These studies emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
